molecular formula C12H17N3 B8380909 2-Amino-4,6-diisopropylnicotinonitrile

2-Amino-4,6-diisopropylnicotinonitrile

Cat. No. B8380909
M. Wt: 203.28 g/mol
InChI Key: DEBFLHGCEXDLPW-UHFFFAOYSA-N
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Patent
US09260394B2

Procedure details

Isobutyraldehyde (370 μl, 4 mmol), isopropyl methyl ketone (250 μl, 4 mmol), malononitrile (264 mg, 4 mmol) e ammonium acetate (462 mg, 6 mmol) were placed in a microwave tube and irradiated with microwaves (Solvent: none; Power: 250 W; Ramp time: 1 min; Heating time: 10 min; Temperature: 100° C.; Pressure: 250 psi; Stirring: on; Cooling: on). At the end of the microwave irradiation cycle, the solvent was removed under reduced pressure. The crude product was purified by flash chromatography on silica gel (methylene chloride/methanol=90/10) to obtain 2-amino-4,6-diisopropylnicotinonitrile in 50% yield.
Quantity
370 μL
Type
reactant
Reaction Step One
Quantity
250 μL
Type
reactant
Reaction Step One
Quantity
264 mg
Type
reactant
Reaction Step One
Quantity
462 mg
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1](=O)[CH:2]([CH3:4])[CH3:3].[CH3:6][C:7]([CH:9]([CH3:11])[CH3:10])=O.[C:12](#[N:16])[CH2:13][C:14]#[N:15].C([O-])(=O)C.[NH4+:21]>>[NH2:15][C:14]1[N:21]=[C:1]([CH:2]([CH3:4])[CH3:3])[CH:6]=[C:7]([CH:9]([CH3:11])[CH3:10])[C:13]=1[C:12]#[N:16] |f:3.4|

Inputs

Step One
Name
Quantity
370 μL
Type
reactant
Smiles
C(C(C)C)=O
Name
Quantity
250 μL
Type
reactant
Smiles
CC(=O)C(C)C
Name
Quantity
264 mg
Type
reactant
Smiles
C(CC#N)#N
Name
Quantity
462 mg
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
irradiated with microwaves (Solvent: none; Power: 250 W; Ramp time: 1 min; Heating time: 10 min; Temperature: 100° C.; Pressure: 250 psi; Stirring: on; Cooling: on)
Duration
10 min
CUSTOM
Type
CUSTOM
Details
At the end of the microwave irradiation cycle
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude product was purified by flash chromatography on silica gel (methylene chloride/methanol=90/10)

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C#N)C(=CC(=N1)C(C)C)C(C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 50%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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